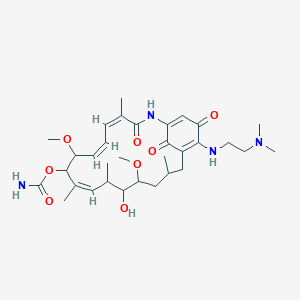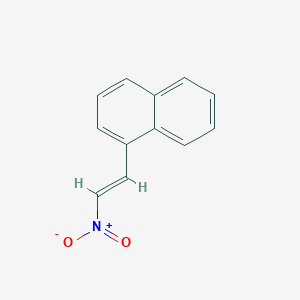
1-(2-Nitrovinyl)naphthalene
Overview
Description
1-(2-Nitrovinyl)naphthalene is a chemical compound with the molecular formula C12H9NO2. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is known for its unique structure, where a nitrovinyl group is attached to the naphthalene core.
Mechanism of Action
Target of Action
Naphthoquinones, a class of compounds structurally related to 1-(2-nitrovinyl)naphthalene, have been reported to exhibit anticancer action and other pharmacological properties
Mode of Action
Naphthoquinones have been reported to exhibit diverse mechanisms of action, which depend on their structural differences . The interaction of this compound with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Naphthalene and substituted naphthalenes have been reported to be metabolized by various bacterial species, indicating the involvement of microbial degradation pathways
Pharmacokinetics
A drug-like molecule (dlm) possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified
Result of Action
Related compounds such as (e)-9-(2-nitrovinyl)anthracenes have been found to elicit potent antiproliferative effects in certain cell lines
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, particulate matter (PM) can significantly affect the behavior and removal efficiency of naphthalene in bioretention facilities . Furthermore, naphthalene is considered a major environmental risk driver, with individual risk levels influenced by several factors .
Preparation Methods
The synthesis of 1-(2-Nitrovinyl)naphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide as the nitration reagent. This reaction is often catalyzed by nickel acetate tetrahydrate, which enhances the conversion efficiency . The reaction conditions are generally mild and environmentally benign, making this method suitable for industrial applications .
Chemical Reactions Analysis
1-(2-Nitrovinyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common reagents used in these reactions include hydrogen for reduction, nitric acid for nitration, and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Nitrovinyl)naphthalene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research has explored its role in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
1-(2-Nitrovinyl)naphthalene can be compared with other nitroaromatic compounds, such as:
1-Nitronaphthalene: Similar in structure but lacks the vinyl group.
2-Nitronaphthalene: Another isomer with the nitro group at a different position.
1,5-Dinitronaphthalene: Contains two nitro groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its nitrovinyl group, which imparts distinct chemical and biological properties compared to other nitroaromatic compounds.
Properties
IUPAC Name |
1-(2-nitroethenyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRGHIXNKWOUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298147 | |
| Record name | 1-(2-NITROVINYL)NAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4735-49-3 | |
| Record name | 1-(2-NITROVINYL)NAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
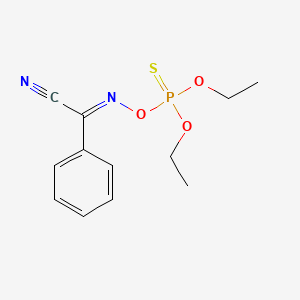
![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)

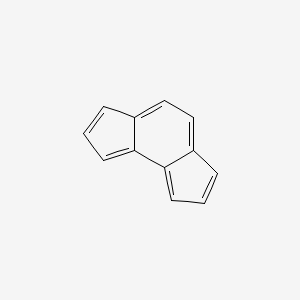
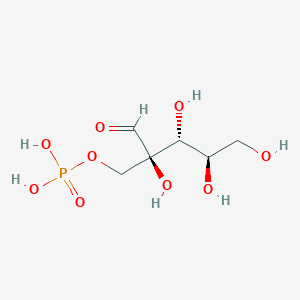
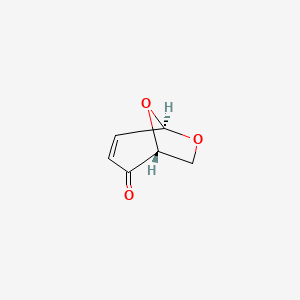
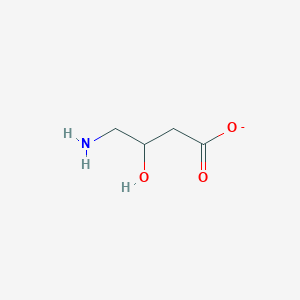
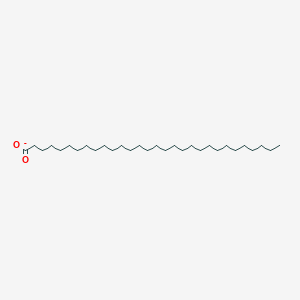
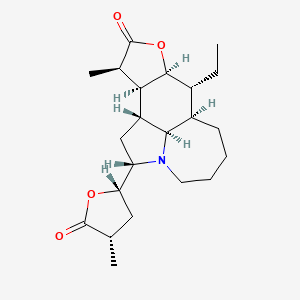
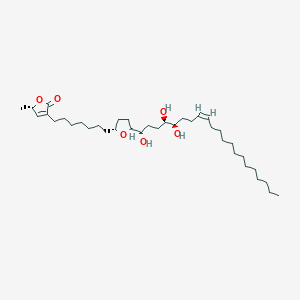
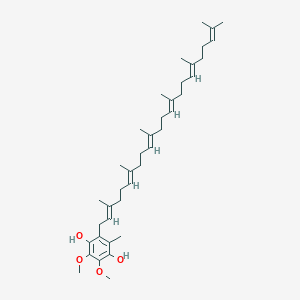
![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)
